1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide” is a complex organic molecule that contains an indole ring, a piperidine ring, and an amide group . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a six-membered ring with one nitrogen atom. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and piperidine rings, along with the amide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole compounds are known to undergo electrophilic substitution reactions, especially at the C3 position . Piperidine can act as a base, and amides can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic systems .Scientific Research Applications
Allosteric Modulation in Cannabinoid Receptors
1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been investigated for its role as an allosteric modulator in cannabinoid type 1 receptors (CB1). Structural modifications in similar compounds have shown significant impacts on binding affinity and cooperativity, indicating potential for development as therapeutic agents targeting the CB1 receptor (Khurana et al., 2014).
Aminocarbonylation of Alkoxycarbonylpiperidines
Research has explored the use of alkoxycarbonylpiperidines, similar to 1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide, in the aminocarbonylation of iodobenzene and iodoalkenes. These studies offer insights into the reactivity and potential applications of these compounds in synthetic chemistry (Takács et al., 2014).
Carboxylation, Ethoxycarbonylation, and Carbamoylation
Studies involving the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, which are structurally related to this compound, provide a deeper understanding of the chemical properties and potential industrial applications of these types of compounds (Nemoto et al., 2016).
Antiviral Activity Against HIV
Indole-2-carboxamides, sharing a structural resemblance, have been studied for their activity as inhibitors of HIV-1 reverse transcriptase. These studies suggest potential applications of similar compounds in the development of antiviral drugs (Font et al., 1995).
Anti-Acetylcholinesterase Activity
Related piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating the potential therapeutic applications of similar compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c1-25-20(26)13-7-16-17(30-10-29-16)8-14(13)22-21(25)32-9-18-23-19(24-31-18)12-5-4-11(27-2)6-15(12)28-3/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXLHBFWJPHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
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